3-(3-Bromoisoxazol-5-yl)propanoic acid

描述

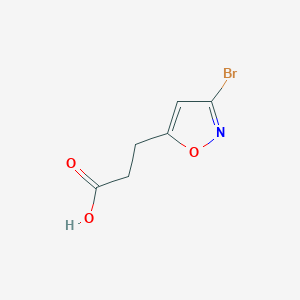

3-(3-Bromoisoxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol . It is primarily used for research and development purposes . The compound features a bromine atom attached to an isoxazole ring, which is further connected to a propanoic acid group.

准备方法

The synthesis of 3-(3-Bromoisoxazol-5-yl)propanoic acid involves several steps. The reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures and pH levels . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .

化学反应分析

3-(3-Bromoisoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the isoxazole ring.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the parent acid.

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1. Antimicrobial Agents

Research has indicated that compounds similar to 3-(3-Bromoisoxazol-5-yl)propanoic acid exhibit antimicrobial properties. The presence of the isoxazole ring enhances the compound's ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of various isoxazole derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.

2. Neuroprotective Effects

Some derivatives of isoxazole compounds have been studied for their neuroprotective properties. The unique structure of this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.

Case Study: Neuroprotection in Animal Models

In vivo studies demonstrated that certain isoxazole derivatives provided neuroprotection in models of neurodegenerative diseases by attenuating neuronal apoptosis and enhancing cognitive function.

Material Science Applications

1. Polymer Chemistry

The compound can be utilized in the synthesis of specialty polymers due to its reactive carboxylic acid group. It can serve as a monomer or crosslinking agent in polymer formulations.

Table: Polymerization Reactions Using this compound

| Reaction Type | Product Type | Application |

|---|---|---|

| Free Radical Polymerization | Copolymers | Coatings, adhesives |

| Condensation Polymerization | Polyesters | High-performance materials |

作用机制

The mechanism of action of 3-(3-Bromoisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

相似化合物的比较

3-(3-Bromoisoxazol-5-yl)propanoic acid can be compared with other isoxazole derivatives and brominated compounds. Similar compounds include:

3-(3-Chloroisoxazol-5-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

3-(3-Fluoroisoxazol-5-yl)propanoic acid: Features a fluorine atom in place of bromine.

Isoxazole-5-carboxylic acid: Lacks the bromine atom but retains the isoxazole ring and carboxylic acid group.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .

生物活性

3-(3-Bromoisoxazol-5-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C6H6BrNO3, and it features a brominated isoxazole ring attached to a propanoic acid moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 218.02 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Log P | Not available |

Antibacterial Activity

Research has indicated that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. In various studies, minimal inhibitory concentrations (MIC) were determined against strains such as Bacillus subtilis and Staphylococcus aureus.

Case Study: A study involving a series of isoxazole derivatives found that compounds similar to this compound showed selective activity against Bacillus subtilis, suggesting potential for further development as antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against common fungal pathogens like Candida albicans. The results indicated that certain derivatives exhibited significant antifungal properties, although the specific activity of this compound requires further investigation.

Research Findings: A broader screening of related compounds showed that many derivatives possess antifungal activity, with some demonstrating lower toxicity to normal cells compared to cancer cells, indicating a potential therapeutic window .

Anticancer Activity

The anticancer potential of this compound is highlighted by its cytotoxic effects on various cancer cell lines. Studies have shown that isoxazole derivatives can inhibit cell proliferation in breast cancer (MCF-7), lung cancer (A549), and other cancer types.

Mechanism of Action: The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell survival and proliferation. For instance, some studies suggest that these compounds may interfere with topoisomerase activity, leading to DNA damage in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the isoxazole ring or the propanoic acid chain can significantly alter its potency and selectivity.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances antibacterial activity |

| Alkyl Chain Length | Longer chains may increase lipophilicity but reduce solubility |

| Functional Group Variation | Alters interaction with biological targets |

属性

IUPAC Name |

3-(3-bromo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFSCLOKBUSHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316496 | |

| Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6567-34-6 | |

| Record name | 6567-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。